Cas no 93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine)

N-(2-chloroquinolin-3-yl)methylidenehydroxylamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Quinolinecarboxaldehyde,2-chloro-, oxime
- 2-Chloro-3-quinolinecarbaldehyde oxime
- 2-Chloro-3-quinolinecarboxaldehyde oxime
- 2-CHLOROQUINOLINE-3-ALDOXIME
- 2-Chloroquinoline-3-carboxaldehyde oxime
- 2-CHLORO-3-(HYDROXYIMINOMETHYL)-QUINOLINE
- 2-chloro-3-formylquinoline oxime
- 2-Chloro-3-quinolinylaldoxime
- 2-chlorochinoline-3-aldoxime
- 2-chloroquinoline-3-carboxaldoxime
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- J-501850
- (E)-2-chloroquinoline-3-carbaldehyde oxime
- Z49568737
- HMS1783E12
- SCHEMBL5904733
- EN300-15709
- AKOS001063371
- 113232-02-3
- 93299-49-1
- CS-0235469
- (NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 2-Chloroquinoline-3-carbaldehyde oxime
- N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 3-Quinolinecarboxaldehyde,2-chloro-,oxime
-
- نواة داخلي: InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
- مفتاح Inchi: KTZXCDZMISQMMF-WUXMJOGZSA-N
- ابتسامات: C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
حساب السمة
- نوعية دقيقة: 206.02500
- النظائر كتلة واحدة: 206.0246905g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 1
- تعقيدات: 222
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.9
- طوبولوجي سطح القطب: 45.5Ų
الخصائص التجريبية
- نقطة انصهار: 151-152°C
- بسا: 45.48000
- لوغب: 2.69630
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine أمن المعلومات
- وصف الخطر: Irritant
-
تحديد البضائع الخطرة:
- مستوى الخطر:IRRITANT
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine بيانات الجمارك
- رمز النظام المنسق:2933499090
- بيانات الجمارك:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15709-1.0g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 1.0g |
$212.0 | 2023-07-10 | |
Enamine | EN300-15709-2.5g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 2.5g |
$418.0 | 2023-07-10 | |
Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$457 | 2021-08-04 | |
Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$484 | 2022-08-31 | |
Enamine | EN300-15709-0.25g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 0.25g |
$77.0 | 2023-07-10 | |
Enamine | EN300-15709-5.0g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 5.0g |
$618.0 | 2023-07-10 | |
Enamine | EN300-15709-500mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 500mg |
$140.0 | 2023-09-24 | |
Enamine | EN300-15709-10000mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 10000mg |
$917.0 | 2023-09-24 | |
A2B Chem LLC | AD01926-100mg |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 100mg |
$92.00 | 2024-07-18 | |
Enamine | EN300-15709-5000mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 5000mg |
$618.0 | 2023-09-24 |
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine الوثائق ذات الصلة
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine) منتجات ذات صلة
- 2126161-37-1(lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate)
- 1261853-22-8(4-Chloro-2-hydroxy-4'-(trifluoromethoxy)biphenyl)
- 2227910-60-1(rac-(1R,2R)-2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid)
- 946682-56-0(N-3-(2-Amino-4-chlorophenoxy)phenylacetamide)
- 14311-36-5(1-Naphthaleneacetic acid, 5-bromo-)
- 2247107-27-1([5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride)
- 2228165-34-0(1-(6-bromopyridin-3-yl)cyclohexane-1-carboxylic acid)
- 1247221-73-3(methyl 2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetate)
- 2223042-99-5(2-Amino-4-ethylpyrimidine-5-boronic acid pinacol ester)
- 851802-21-6(1-(4-ethoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)




